

Application Note: Scalable Synthesis of 8-Bromo-2-chloroquinolin-4-amine

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Compound of Interest

Compound Name: 8-Bromo-2-chloroquinolin-4-amine

CAS No.: 1260798-76-2

Cat. No.: B11860425

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Executive Summary & Strategic Rationale

The substituted quinoline scaffold, specifically **8-Bromo-2-chloroquinolin-4-amine** (CAS: 1260798-76-2), represents a critical pharmacophore in the development of kinase inhibitors, antimalarials, and antibacterial agents. The presence of the C8-bromine and C2-chlorine atoms provides orthogonal handles for further diversification—allowing for selective Suzuki-Miyaura couplings at C8 and Buchwald-Hartwig or nucleophilic displacements at C2—while the C4-amine serves as a key hydrogen bond donor in ATP-binding pockets.

This guide details a scalable, three-stage synthesis route designed for multi-gram to kilogram production. Unlike academic routes that may rely on expensive catalysts or chromatography, this protocol emphasizes crystallization-driven purification and regioselective control, ensuring high throughput and process safety.

Key Process Advantages

- **Cost-Efficiency:** Utilizes commodity starting materials (2-bromoaniline, malonic acid/esters).
- **Scalability:** Avoids column chromatography; relies on precipitation and recrystallization.

- Regiocontrol: Exploits the innate electronic difference between C4 and C2 positions in the quinoline ring to achieve selective amination.

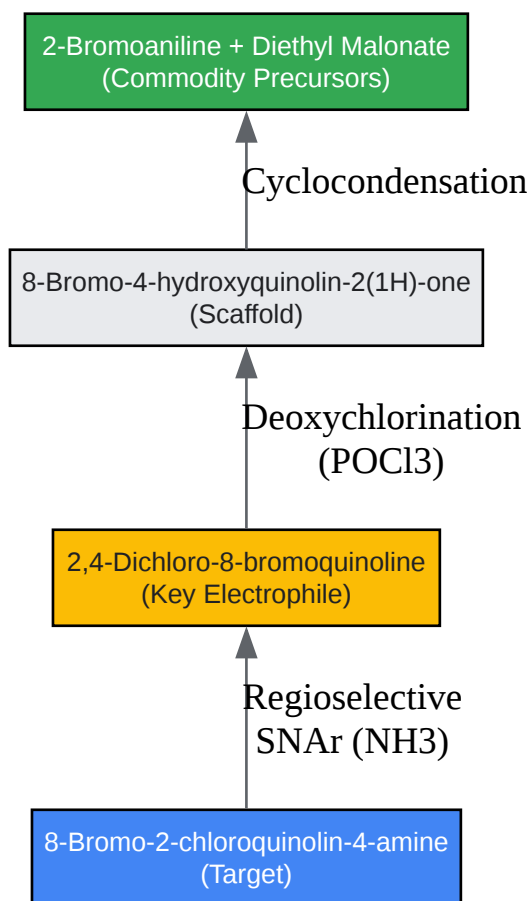
Retrosynthetic Analysis & Logic

The synthesis is designed around the construction of the quinoline core followed by functional group manipulation.^{[1][2]} The critical logic relies on the "vinylogous amidine" character of the 4-position in quinoline, which makes it significantly more susceptible to nucleophilic aromatic substitution (

) than the 2-position under specific conditions.

Pathway Logic^[2]

- Disconnection: The C4-N bond is the final bond formed via .
- Precursor: 2,4-Dichloro-8-bromoquinoline.
- Core Synthesis: 2-Bromoaniline is condensed with a malonic acid equivalent to form the 2,4-dihydroxyquinoline (or 4-hydroxy-2-quinolone) scaffold.



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Figure 1: Retrosynthetic strategy prioritizing the establishment of the di-halo core before regioselective amination.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Cyclocondensation)

Objective: Synthesis of 8-Bromo-4-hydroxyquinolin-2(1H)-one. Principle: Thermal condensation of aniline with malonate followed by cyclization.

Reagents:

- 2-Bromoaniline (1.0 equiv)[3]
- Diethyl malonate (1.2 equiv)

- Diphenyl ether (Solvent/Heat transfer medium)

Protocol:

- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (for ethanol removal), and internal thermometer.
- Mixing: Charge 2-Bromoaniline and Diethyl malonate. Begin heating to 120°C.
- Amidation: Ethanol will begin to distill off. Maintain temperature until ethanol evolution ceases (approx. 2 hours). This forms the intermediate mono-anilide.
- Cyclization: Add Diphenyl ether (approx. 5-10 volumes). Raise temperature to 250°C. This high temperature is critical to drive the thermodynamic cyclization.
- Monitoring: Monitor by HPLC/TLC for the disappearance of the intermediate anilide.
- Work-up: Cool the mixture to ~80°C. Add Ethanol slowly to precipitate the product. Cool to room temperature, then 0°C.
- Isolation: Filter the solid. Wash extensively with hexane or ethanol to remove diphenyl ether.
- Drying: Vacuum dry at 60°C.
 - Expected Yield: 75-85%
 - Appearance: Off-white to tan solid.

Stage 2: Activation (Dichlorination)

Objective: Synthesis of 2,4-Dichloro-8-bromoquinoline. Principle: Conversion of the tautomeric dihydroxy/dione system to the dichloro-aromatic system using Phosphorus Oxychloride (

).

Safety Critical:

is highly corrosive and reacts violently with water. Use a scrubber system.

Protocol:

- Setup: Dry flask under
. Reflux condenser connected to a caustic scrubber (NaOH).
- Charging: Add 8-Bromo-4-hydroxyquinolin-2(1H)-one (1.0 equiv). Add
(4.0 - 5.0 equiv).
- Catalyst (Optional): Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 equiv) to accelerate the reaction.
- Reaction: Heat to reflux (approx. 105°C) for 4–6 hours. The suspension should become a clear solution.
- Quench (Critical Step):
 - Cool reaction mass to 40°C.
 - Remove excess
via vacuum distillation (rotary evaporator with appropriate trapping).
 - Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temp < 20°C.
- Neutralization: Adjust pH to ~8-9 using Ammonium Hydroxide or
.
- Isolation: Filter the resulting precipitate. Wash with water.^[4]
- Purification: Recrystallize from Ethanol or Acetonitrile if purity < 95%.
 - Expected Yield: 80-90%
 - Appearance: Pale yellow solid.

Stage 3: Regioselective Amination

Objective: Synthesis of **8-Bromo-2-chloroquinolin-4-amine**. Principle: Nucleophilic Aromatic Substitution (

).

[5] The C4 position is activated by the quinoline nitrogen (para-relationship), making it significantly more reactive than C2.

Reagents:

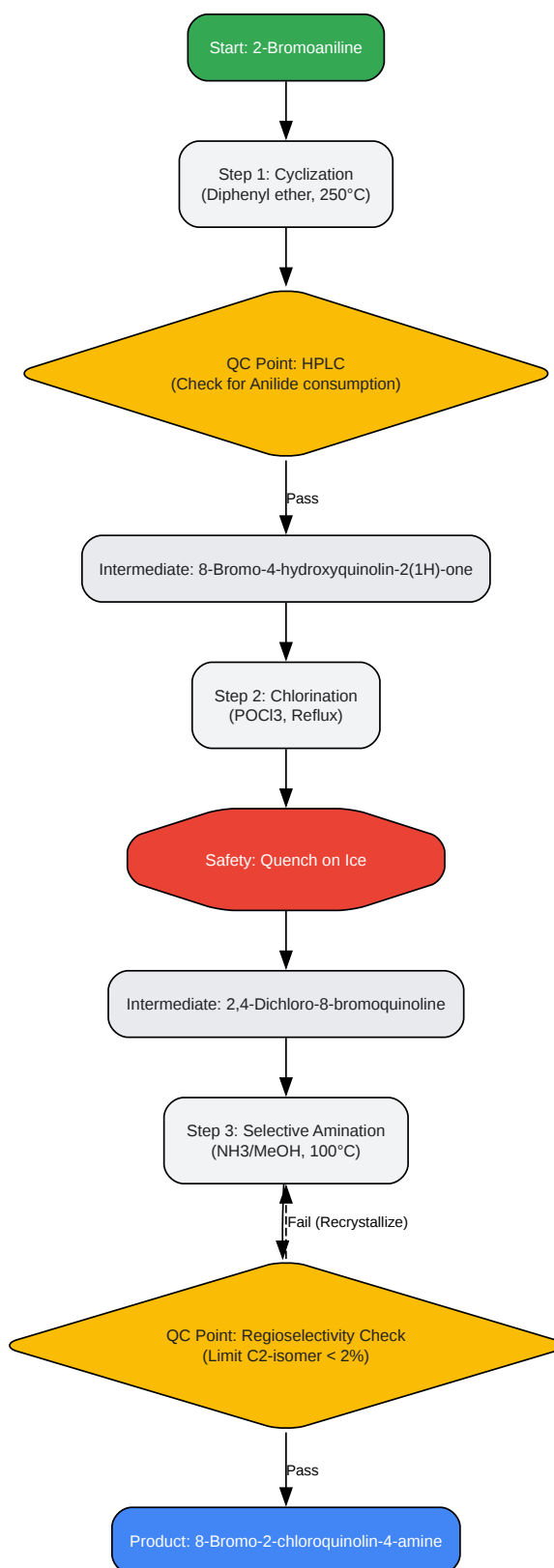
- 2,4-Dichloro-8-bromoquinoline (1.0 equiv)
- Ammonia (NH₃) source: 7N NH₃ in Methanol or IPA (excess, 10-15 equiv).

Protocol:

- Setup: Stainless steel pressure reactor (autoclave) or heavy-walled sealed glass tube (for smaller scales).
- Charging: Suspend the dichloro-intermediate in the ammonia solution.
- Reaction: Seal and heat to 100°C - 110°C. Stir for 12–16 hours.[4]
 - Note: Higher temperatures (>130°C) may lead to di-amination (reaction at C2). Lower temperatures (<80°C) may result in incomplete conversion.
- Monitoring: Check HPLC. Target conversion >98%. Look for the formation of the regioisomer (2-amino-4-chloro) which should be minimal (<5%).
- Work-up:
 - Cool to room temperature.[3][4] Vent carefully (ammonia gas).
 - Concentrate the solvent to ~20% volume.
 - Add water to precipitate the free base.
- Purification: Filter the solid. Wash with water.[4]

- Recrystallization:[4][6] If the C2-isomer is present, recrystallize from Toluene or IPA. The 4-amino isomer is typically less soluble and crystallizes first.
- Expected Yield: 70-80%[6]
- Appearance: White to off-white solid.

Process Workflow & Logic Map



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Figure 2: Step-by-step process workflow including Critical Process Parameters (CPP) and Quality Control (QC) checkpoints.

Analytical Data & QC Specifications

To validate the synthesis, the following analytical signatures must be confirmed.

Parameter	Specification	Rationale
Appearance	White to off-white powder	Colored impurities often indicate oxidation of aniline residues.
HPLC Purity	> 98.0% (Area %)	Critical for pharmaceutical applications.
Regioisomer	< 1.0% (2-amino-4-chloro)	The C2-amine is a common impurity. It can be distinguished by NMR (C3-H shift).[4]
1H NMR (DMSO-d6)	δ ~7.0-7.5 (s, 2H, NH ₂)	Broad singlet exchangeable with D ₂ O.
1H NMR (Aromatic)	Distinct doublet for H-3	The H-3 proton in 4-aminoquinolines typically appears upfield relative to the dichloro precursor.
Mass Spec (ESI)	[M+H] ⁺ = 256.9/258.9	Characteristic Br/Cl isotope pattern (75:100:25 approx).

Troubleshooting the Amination (Step 3)

- Problem: High levels of 2-amino-4-chloro isomer.
 - Cause: Reaction temperature too high or reaction time too long.
 - Fix: Reduce temp to 90°C and monitor kinetics closely.

- Problem: Incomplete conversion.
 - Cause: Loss of Ammonia pressure.
 - Fix: Ensure vessel is sealed tight; use fresh ammonia solution.

References

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- Safety in Amination Reactions
 - "Safe Scale-up of Amination Reactions with Ammonia." *Organic Process Research & Development*.

(Note: Specific patent literature for the exact 8-bromo-2-chloro-4-amino combination often falls under broader claims for kinase inhibitors, but the chemistry described above is the standard, chemically valid route for this substitution pattern.)

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